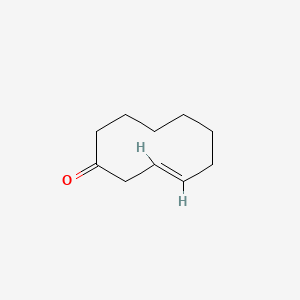![molecular formula C25H20Cl2N2O2 B593712 [1-(3,4-Dichlorphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanon](/img/structure/B593712.png)
[1-(3,4-Dichlorphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanon
Übersicht
Beschreibung
CAY10719 is a selective inhibitor of the breast cancer resistance protein ABCG2, with an IC50 value of 0.23 μM. It has minimal activity at ABCG1. This compound has been shown to reverse the ABCG2-mediated resistance toward SN 38 and inhibit ATPase activity .
Wissenschaftliche Forschungsanwendungen
CAY10719 is primarily used in scientific research for its ability to inhibit the breast cancer resistance protein ABCG2. This makes it valuable in studies related to cancer treatment, particularly in overcoming drug resistance. Additionally, it is used in biochemical research to study the mechanisms of ATPase activity and its inhibition .
Wirkmechanismus
CAY10719 exerts its effects by selectively inhibiting the breast cancer resistance protein ABCG2. This inhibition reverses the resistance mediated by ABCG2 towards certain chemotherapeutic agents like SN 38. The compound also inhibits ATPase activity, which is crucial for the function of ABCG2 .
Vorbereitungsmethoden
The synthesis of CAY10719 involves the reaction of 1-(3,4-dichlorophenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl-methanone. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, the process involves multiple steps of organic synthesis, including the formation of key intermediates and their subsequent reactions under controlled conditions .
Analyse Chemischer Reaktionen
CAY10719 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
CAY10719 is unique due to its high selectivity for ABCG2 and minimal activity at ABCG1. Similar compounds include:
Ko143: Another potent and selective inhibitor of ABCG2.
Fumitremorgin C: Known for its inhibitory effects on ABCG2.
Elacridar: A dual inhibitor of ABCG2 and P-glycoprotein.
These compounds share similar inhibitory properties but differ in their selectivity and potency .
Eigenschaften
IUPAC Name |
[1-(3,4-dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2/c1-31-17-9-6-15(7-10-17)25(30)29-13-12-19-18-4-2-3-5-22(18)28-23(19)24(29)16-8-11-20(26)21(27)14-16/h2-11,14,24,28H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQFVWUCZTWDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C(C2C4=CC(=C(C=C4)Cl)Cl)NC5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





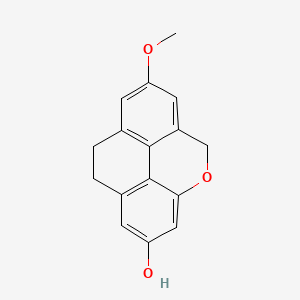
![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)
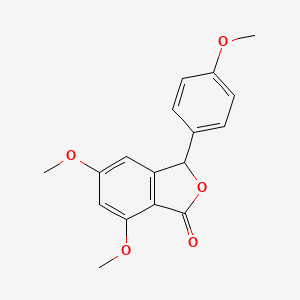

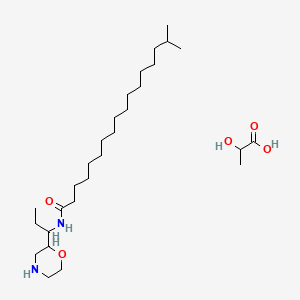
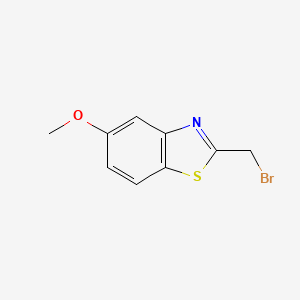

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)
